molecular formula C22H23N7O B2920757 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2176201-35-5

2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B2920757
CAS RN: 2176201-35-5
M. Wt: 401.474
InChI Key: RDAJABPHLLMRMD-UHFFFAOYSA-N
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Description

2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives have been synthesized, starting from specific carbonitrile precursors. These derivatives were subjected to in silico molecular docking screenings against GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This indicates potential applications in antimicrobial and antioxidant activities, showcasing the compound's relevance in scientific research for therapeutic discovery (Flefel et al., 2018).

Antimicrobial and Anticancer Properties

Newly synthesized compounds based on pyridine-3-carbonitrile demonstrated significant antimicrobial and antitumor activities. This research emphasizes the compound's utility in the development of new antimicrobial and anticancer agents, highlighting its potential for contributing to novel therapeutic strategies (Elewa et al., 2021).

Heterocyclic Synthesis

Utilizing enaminonitriles in heterocyclic synthesis, a study explored the creation of new pyrazole, pyridine, and pyrimidine derivatives. This research signifies the compound's role in expanding the library of heterocyclic compounds, potentially leading to the discovery of new drugs and materials (Fadda et al., 2012).

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives have been investigated for their effect on inhibiting copper corrosion in hydrochloric acid systems. The study found that these compounds act as cathodic type inhibitors, indicating their potential application in protecting metals from corrosion, which is crucial for industrial applications (Sudheer & Quraishi, 2015).

Neurotropic Activity

Research on S-alkyl derivatives of pyrano[3,4-c]pyridines, including compounds with similar structures, demonstrated anxiolytic and antidepressant psychotropic activities without exhibiting muscle relaxation at studied doses. This points to the compound's potential application in developing new treatments for neurological disorders (Dashyan et al., 2022).

properties

IUPAC Name

2-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-8-15(2)29(25-14)20-6-7-21(30)28(26-20)13-16-11-27(12-16)22-18(10-23)9-17-4-3-5-19(17)24-22/h6-9,16H,3-5,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAJABPHLLMRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=C5CCCC5=N4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

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